Cas no 7387-57-7 (2’,3’,5’-Tri-O-acetyladenosine)

2’,3’,5’-Tri-O-acetyladenosine structure
7387-57-7 structure
商品名:2’,3’,5’-Tri-O-acetyladenosine
CAS番号:7387-57-7
MF:C16H19N5O7
メガワット:393.35136
MDL:MFCD00057001
CID:47392
PubChem ID:24900484

2’,3’,5’-Tri-O-acetyladenosine 化学的及び物理的性質

名前と識別子

    • 2',3',5'-Tri-O-acetyl-D-adenosine
    • 2’,3’,5’-Tri-O-acetyladenosine
    • (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
    • 2',3',5'-TRI-O-ACETYLADENOSINE
    • 2’,3’,5’-Tri-O-acety
    • 2,3,5-TRIACETYLADENOSINE
    • Tri-O-acetyladenosine
    • NSC 76766
    • [3,4-diacetoxy-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methyl acetate
    • 7387-57-7
    • A51106
    • AKOS004903253
    • J-700360
    • Adenosine, 2',3',5'-triacetate
    • DS-8003
    • AC-32263
    • 2?,3?,5?-Tri-O-acetyladenosine
    • C16H19N5O7
    • [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(6-amino-9H-purin-9-yl)oxolan-2-yl]methyl acetate
    • 2',3',5'-Tri-O-acetyladenosine, >=98%
    • GCVZNVTXNUTBFB-XNIJJKJLSA-N
    • [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate
    • (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyldiacetate
    • SCHEMBL4425824
    • 2',3',5'-TRI-O-Acetyadenosine
    • MFCD00057001
    • A837949
    • 2',3',5'-Tri-O-acetyl adenosine
    • Adenosine 2',3',5'-Triacetate
    • 2',3',5'-Tri-O-acetyl
    • DB-019682
    • [(2R,3R,4R,5R)-3,4-BIS(ACETYLOXY)-5-(6-AMINOPURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE
    • MDL: MFCD00057001
    • インチ: 1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1
    • InChIKey: GCVZNVTXNUTBFB-XNIJJKJLSA-N
    • ほほえんだ: CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3=C(N)N=CN=C32)O1)OC(=O)C)OC(=O)C

計算された属性

  • せいみつぶんしりょう: 393.12800
  • どういたいしつりょう: 393.128
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 12
  • 重原子数: 28
  • 回転可能化学結合数: 8
  • 複雑さ: 620
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 158A^2

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.6±0.1 g/cm3
  • ゆうかいてん: 168-170°C
  • ふってん: 594.1°C at 760 mmHg
  • フラッシュポイント: 313.1±32.9 °C
  • 屈折率: 1.679
  • PSA: 157.75000
  • LogP: 0.31360

2’,3’,5’-Tri-O-acetyladenosine セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • WGKドイツ:3
  • セキュリティの説明: 24/25
  • ちょぞうじょうけん:Keep in dark place,Sealed in dry,Store in freezer, under -20°C(BD16423)

2’,3’,5’-Tri-O-acetyladenosine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A104957-1g
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
7387-57-7 98%
1g
$6.0 2024-07-18
eNovation Chemicals LLC
D481172-1g
2',3',5'-Tri-O-acetyl-D-adenosine
7387-57-7 95%
1g
$490 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EB970-1g
2’,3’,5’-Tri-O-acetyladenosine
7387-57-7 98%
1g
48.0CNY 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R843883-250mg
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
7387-57-7 98%
250mg
¥361.80 2022-10-10
TRC
T733800-2.5g
2’,3’,5’-Tri-O-acetyladenosine
7387-57-7
2.5g
$597.00 2023-05-17
Alichem
A159002724-5g
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
7387-57-7 98%
5g
$412.00 2023-09-01
Ambeed
A104957-5g
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
7387-57-7 98%
5g
$8.0 2024-07-18
Ambeed
A104957-100g
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
7387-57-7 98%
100g
$91.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T15650-100g
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
7387-57-7 98%
100g
¥455.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T15650-25g
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
7387-57-7 98%
25g
¥158.0 2023-09-06

2’,3’,5’-Tri-O-acetyladenosine 関連文献

2’,3’,5’-Tri-O-acetyladenosineに関する追加情報

2',3',5'-Tri-O-acetyladenosine (CAS No. 7387-57-7): A Comprehensive Overview

2',3',5'-Tri-O-acetyladenosine (CAS No. 7387-57-7) is a highly specialized nucleoside derivative that has garnered significant attention in the fields of biochemistry, pharmacology, and medicinal chemistry. This compound is a modified form of adenosine, where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are acetylated. The acetylation process not only alters the physical and chemical properties of the molecule but also imparts unique biological activities that have been extensively studied in recent years.

The structural modification of 2',3',5'-Tri-O-acetyladenosine significantly enhances its stability compared to unmodified adenosine. This stability is particularly advantageous in biological systems, where nucleosides are often prone to enzymatic degradation. Recent studies have demonstrated that this compound exhibits potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for therapeutic applications in conditions such as autoimmune diseases and chronic inflammation.

One of the most intriguing aspects of 2',3',5'-Tri-O-acetyladenosine is its ability to modulate adenosine receptors. Adenosine receptors, which are G-protein coupled receptors (GPCRs), play a critical role in various physiological processes, including immune regulation, pain perception, and neurotransmission. By selectively binding to these receptors, 2',3',5'-Tri-O-acetyladenosine can exert both agonistic and antagonistic effects, depending on the receptor subtype and cellular context. This dual functionality underscores its potential as a versatile tool in drug discovery.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2',3',5'-Tri-O-acetyladenosine through a variety of methodologies. These include enzymatic acetylation, chemical protection strategies, and microwave-assisted synthesis. The development of scalable and cost-effective synthetic routes has facilitated its widespread use in both academic and industrial research settings.

In terms of pharmacokinetics, 2',3',5'-Tri-O-acetyladenosine demonstrates favorable absorption and bioavailability profiles. Preclinical studies have shown that it can be effectively administered via multiple routes, including oral, intravenous, and topical delivery. Its ability to cross biological barriers such as the blood-brain barrier further enhances its potential for treating central nervous system disorders.

The therapeutic potential of 2',3',5'-Tri-O-acetyladenosine extends beyond inflammation and immune modulation. Emerging research has highlighted its role in cancer biology, where it has been shown to inhibit tumor growth and metastasis by targeting key signaling pathways involved in cell proliferation and apoptosis. Additionally, this compound has demonstrated neuroprotective properties, making it a compelling candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

From a structural standpoint, 2',3',5'-Tri-O-acetyladenosine consists of a purine base (adenine) attached to a ribose sugar moiety with three acetyl groups at specific positions. This unique structure not only confers stability but also influences its interactions with biomolecules such as proteins and nucleic acids. Computational modeling studies have provided insights into the molecular interactions that govern its binding affinity to adenosine receptors, paving the way for rational drug design.

In conclusion, 2',3',5'-Tri-O-acetyladenosine (CAS No. 7387-57-7) is a multifaceted compound with diverse applications in biomedicine and pharmacology. Its ability to modulate adenosine receptor activity, coupled with its favorable pharmacokinetic properties, positions it as a valuable asset in the development of novel therapeutic agents. As research continues to uncover new mechanisms of action and clinical applications for this compound, it is poised to make significant contributions to the field of medicinal chemistry.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
(CAS:7387-57-7)2',3',5'-Tri-O-acetyl-D-adenosine
PR085
清らかである:97%
はかる:1kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:7387-57-7)2’,3’,5’-Tri-O-acetyladenosine
A837949
清らかである:99%
はかる:500g
価格 ($):287.0